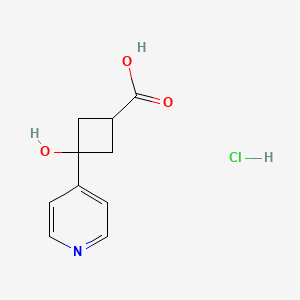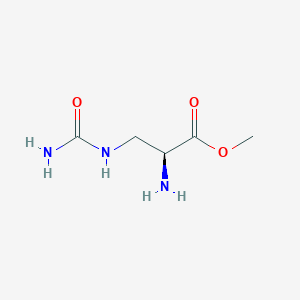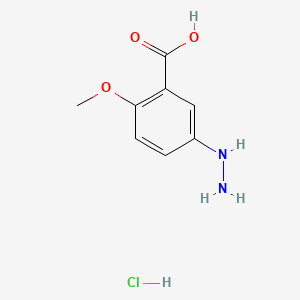![molecular formula C10H22N2O2 B13499073 tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B13499073.png)
tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate is a chemical compound with the molecular formula C11H24N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of tert-butyl carbamate with 2-methyl-2-(methylamino)propyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the preparation of various compounds.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The pathways involved may include covalent modification of active sites or non-covalent interactions with protein structures .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
- tert-Butyl (2-aminoethyl)(ethyl)carbamate
Uniqueness
tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its tert-butyl group provides steric hindrance, influencing its behavior in chemical reactions and interactions with biological molecules .
Propiedades
Fórmula molecular |
C10H22N2O2 |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)11-6/h11H,7H2,1-6H3,(H,12,13) |
Clave InChI |
MBCAFJQERPIODX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C)(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


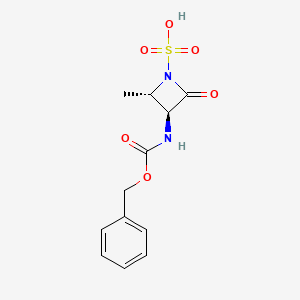
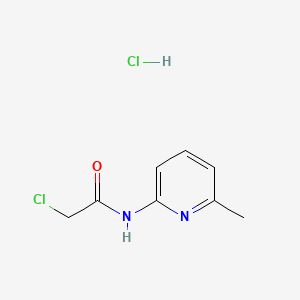
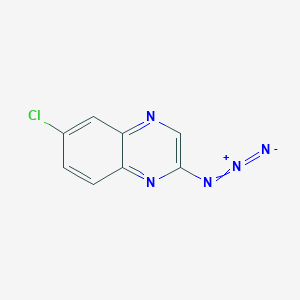
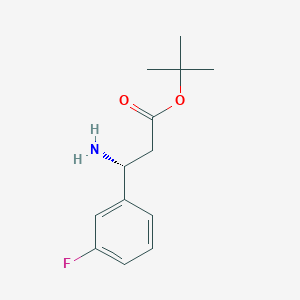

![1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13499028.png)
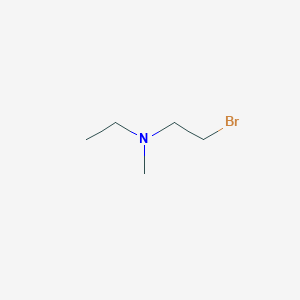
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetamide](/img/structure/B13499048.png)
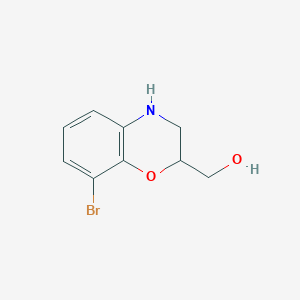
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid](/img/structure/B13499075.png)
